REACTION_CXSMILES
|
[CH:1]12[CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][C:3](=[O:9])[CH2:2]2.C([N-]C(C)C)(C)C.[Li+].C([C:20]([O:22][CH3:23])=[O:21])#N>C1COCC1>[C:20]([CH:4]1[C:3](=[O:9])[CH2:2][CH:1]2[CH2:8][CH:5]1[CH2:6][CH2:7]2)([O:22][CH3:23])=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CC(CC(CC1)C2)=O
|
Name
|
227
|
Quantity
|
6.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
C(#N)C(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
saturated aqueous NaCl (32 mL) was added and about half of THF
|
Type
|
CUSTOM
|
Details
|
removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The remaining solvent was extracted with ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (Na2SO4) ether layer
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (eluent: 10% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1C2CCC(CC1=O)C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.85 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |